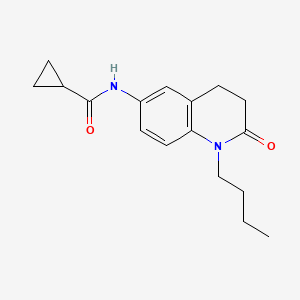

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents, such as the butyl group and the cyclopropanecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : The compound has shown promise as an inhibitor of ATP-binding cassette transporters, which are implicated in drug resistance in cancer cells. Studies indicate that similar structures have exhibited significant anticancer properties against various cell lines .

- Antimicrobial Properties : Research suggests that quinoline derivatives can possess antimicrobial activities, potentially making this compound useful in treating infections .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which may disrupt critical biological pathways involved in disease processes .

Case Studies

Several studies have explored the applications and efficacy of this compound:

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7. These findings suggest selective targeting capabilities towards cancerous cells .

- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that compounds with similar scaffolds effectively inhibited bacterial growth, indicating potential for development as antimicrobial agents .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound interacts with target proteins. Binding affinity studies have shown that it can modulate enzyme activity significantly, providing insights into its therapeutic potential .

Mecanismo De Acción

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Quinoline: A basic structure similar to the quinoline core of the compound.

Cyclopropanecarboxamide derivatives: Compounds containing the cyclopropanecarboxamide moiety.

Butyl-substituted quinolines: Quinoline derivatives with a butyl group.

Uniqueness: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to its combination of the quinoline core, the butyl group, and the cyclopropanecarboxamide moiety. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a tetrahydroquinoline moiety with a cyclopropanecarboxamide group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O2 |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 951505-78-5 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The compound's logP value indicates it is lipophilic, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to apoptosis in cancer cells.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses, potentially modulating pathways associated with pain and inflammation.

Anticancer Properties

Research has shown that quinoline derivatives exhibit significant anticancer activity. Studies evaluating the cytotoxic effects of this compound have demonstrated its potential against various cancer cell lines:

- Cell Lines Tested :

- Murine P388 and L1210 cells

- Human Molt 4/C8 and CEM T-lymphocytes

Results indicate that the compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against these cell lines .

Anti-inflammatory Activity

The compound's ability to modulate cyclooxygenase (COX) enzymes—specifically COX-2—has been investigated due to its implications in inflammatory diseases. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators .

Case Studies

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The study highlighted the compound's potential as a lead for further development in cancer therapy.

Study 2: Inflammatory Response Modulation

In vitro assays demonstrated that this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions where NO plays a critical role.

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRFWYUWWIYHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.